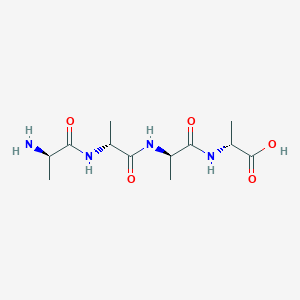

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H22N4O5 |

|---|---|

分子量 |

302.33 g/mol |

IUPAC 名称 |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1 |

InChI 键 |

ZHRZLXZJVUFLNY-WCTZXXKLSA-N |

手性 SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N |

规范 SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

序列 |

AAAA |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of H-D-Ala-D-Ala-D-Ala-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of D-amino acid-containing peptides.

Introduction and Nomenclature

This compound is a tetrapeptide composed of four D-alanine residues linked by peptide bonds.[1] The "H-" at the N-terminus signifies a free amino group, while the "-OH" at the C-terminus indicates a free carboxyl group.[1] Each "D-Ala" represents the D-enantiomer of alanine, which is the non-proteinogenic stereoisomer of the naturally occurring L-alanine.[1][2] The specific stereochemistry of the constituent amino acids imparts distinct structural and functional properties to the peptide compared to its L-alanine counterpart.

The systematic IUPAC name for this compound is (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid.[1] It belongs to a homologous series of D-alanine oligopeptides, including the dipeptide H-D-Ala-D-Ala-OH and the tripeptide H-D-Ala-D-Ala-D-Ala-OH.[1]

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These values are based on calculations and estimations from the properties of its constituent amino acids and related peptides.

| Property | Value | Basis for Estimation |

| Molecular Formula | C₁₂H₂₂N₄O₅ | Calculated by adding a D-alanine residue (C₃H₅NO) to the tripeptide H-D-Ala-D-Ala-D-Ala-OH (C₉H₁₇N₃O₄).[1] |

| Molecular Weight | ~302.34 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white solid | Characteristic of small peptides.[3] |

| Solubility | Water-soluble; limited solubility in organic solvents | Expected for a small, hydrophilic peptide with polar terminal groups and multiple amide bonds.[1] |

| Optical Rotation | Dextrorotatory | Due to the presence of four D-configuration chiral centers.[1] |

| pKa (Predicted) | ~3.2 (C-terminus), ~8.0 (N-terminus) | Estimated based on standard pKa values for peptide termini. |

For context, a comparison with related D-alanine peptides is provided below:

| Peptide | Molecular Formula | Molecular Weight ( g/mol ) |

| H-D-Ala-OH | C₃H₇NO₂ | 89.09 |

| H-D-Ala-D-Ala-OH | C₆H₁₂N₂O₃ | 160.17[3][4] |

| H-D-Ala-D-Ala-D-Ala-OH | C₉H₁₇N₃O₄ | 231.25[5] |

| This compound | C₁₂H₂₂N₄O₅ | ~302.34 |

Synthesis and Analytical Characterization

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating peptides of a defined sequence. The standard building block for this process is Fmoc-D-Ala-OH. Purification is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirmation of the peptide's identity and purity relies on a combination of analytical techniques:

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure and provide information about the peptide's conformation in solution.[1]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]

The general workflow for the synthesis and characterization of the tetrapeptide is illustrated below.

References

The Biological Significance of D-Alanine Containing Peptides in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a marvel of biological engineering, providing structural integrity and protection against environmental stresses. A key component of this wall is peptidoglycan, a unique polymer composed of glycan strands cross-linked by short peptides. Within these peptides, the presence of D-amino acids, particularly D-alanine, is a hallmark of the bacterial domain, setting it apart from eukaryotes. This technical guide delves into the profound biological significance of D-alanine containing peptides, with a specific focus on the tetrapeptide stem of peptidoglycan and its critical C-terminal D-alanyl-D-alanine moiety. While the term "tetra-D-alanine" might imply a homopolymer of four D-alanine residues, the biologically crucial structure in this context is the peptidoglycan tetrapeptide, which typically has the sequence L-Ala-D-Glu-L-Lys-D-Ala. This document will explore the synthesis, function, and therapeutic targeting of these vital bacterial components.

Data Presentation: Quantitative Analysis of Molecular Interactions

The interaction between the D-Ala-D-Ala terminus of the peptidoglycan precursor and glycopeptide antibiotics like vancomycin is a cornerstone of antimicrobial therapy. The affinity of this binding is a critical determinant of antibiotic efficacy. Conversely, the evolution of resistance often involves a reduction in this binding affinity.

| Interaction | Ligand | Dissociation Constant (Kd) | Binding Affinity Change | Reference |

| Vancomycin Binding | Acyl-D-Ala-D-Ala | ~1.32 µM - 3.39 µM | - | [1] |

| Vancomycin Binding | Acyl-D-Ala-D-Lac | Reduced by ~1000-fold | High-level resistance | [2][3] |

| Vancomycin Binding | Acyl-D-Ala-D-Ser | Reduced by ~7-fold | Low-level resistance | [2] |

| Trivalent Vancomycin Derivative | Trivalent D-Ala-D-Ala derivative | ~4 x 10⁻¹⁷ M | Significantly enhanced affinity | [4] |

Table 1: Quantitative data on the binding affinities of vancomycin and its derivatives to peptidoglycan precursor analogues.

Signaling Pathways and Metabolic Networks

The synthesis of the D-alanine containing tetrapeptide is intricately linked to central bacterial metabolism. The D-alanine residues are not directly incorporated from environmental sources but are synthesized and ligated through a dedicated enzymatic pathway. Understanding this pathway is crucial for identifying novel antibiotic targets.

D-Alanine Metabolic Pathway

The production of D-alanine is a critical prerequisite for peptidoglycan synthesis. It is primarily synthesized from L-alanine by the enzyme alanine racemase. This pathway ensures a steady supply of the D-enantiomer for cell wall construction.

Caption: The metabolic pathway for the synthesis of D-alanine in bacteria.

Peptidoglycan Precursor Synthesis and Cross-linking

The tetrapeptide is assembled on the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor molecule in the cytoplasm. The final two D-alanine residues are added as a dipeptide, synthesized by D-alanine:D-alanine ligase. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer, where the tetrapeptides are cross-linked.

Caption: Simplified workflow of peptidoglycan precursor synthesis and cross-linking.

Experimental Protocols

Isolation and Purification of Bacterial Peptidoglycan

This protocol outlines the general steps for isolating pure peptidoglycan sacculi from bacterial cultures, a prerequisite for detailed structural analysis.[5][6][7]

Materials:

-

Bacterial cell culture

-

Sodium dodecyl sulfate (SDS) solution (e.g., 4% w/v)

-

Pronase E solution (1 mg/mL in Tris-HCl, pH 7.2)[6]

-

Muramidase solution (e.g., mutanolysin or lysozyme)

-

Sodium phosphate buffer (50 mM, pH 4.9)[6]

-

Ultracentrifuge

-

Water bath

Procedure:

-

Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet in a hot SDS solution and boil to lyse the cells and solubilize membranes and cytoplasmic components.

-

Washing: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile, ultrapure water to remove all traces of SDS.

-

Protease Digestion: Resuspend the sacculi in Tris-HCl buffer and treat with activated Pronase E to digest any remaining proteins covalently attached to the peptidoglycan.[6]

-

Enzymatic Digestion: After washing away the protease, resuspend the purified sacculi in sodium phosphate buffer. Add muramidase to digest the glycan backbone into soluble muropeptide fragments.[6]

-

Reduction (Optional but Recommended): The resulting muropeptides can be reduced with sodium borohydride to prevent the formation of anomers, which can complicate chromatographic analysis.[8]

High-Performance Liquid Chromatography (HPLC) Analysis of Muropeptides

HPLC is a powerful technique for separating and quantifying the different muropeptide fragments, providing a detailed snapshot of the peptidoglycan composition.[8][9][10]

Materials:

-

Purified and digested muropeptide sample

-

HPLC system with a reverse-phase C18 column

-

Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

UV detector (205-214 nm)

Procedure:

-

Sample Preparation: Filter the solubilized muropeptide sample through a 0.22 µm filter to remove any particulates.

-

Chromatographic Separation:

-

Equilibrate the C18 column with Solvent A.

-

Inject the sample onto the column.

-

Elute the muropeptides using a linear gradient of Solvent B. A typical gradient might be from 0% to 50% Solvent B over 60-90 minutes.

-

Monitor the elution profile by measuring the absorbance at 205-214 nm.

-

-

Data Analysis: The retention time and peak area of each muropeptide are used for identification and quantification. Comparison with known standards or subsequent mass spectrometry analysis can confirm the identity of each peak.

Caption: A generalized workflow for the HPLC analysis of muropeptides.

Enzymatic Assay of D-alanine:D-alanine Ligase (Ddl)

This assay measures the activity of Ddl, a key enzyme in the synthesis of the D-Ala-D-Ala dipeptide and a target for the antibiotic D-cycloserine.[11][12]

Materials:

-

Purified D-alanine:D-alanine ligase

-

D-alanine solution

-

ATP solution

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, D-alanine, and ATP.

-

Enzyme Addition: Initiate the reaction by adding the purified D-alanine:D-alanine ligase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Phosphate Detection: Stop the reaction and add the phosphate detection reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis during the ligation reaction.

-

Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 620-660 nm for Malachite Green). The amount of phosphate produced is directly proportional to the enzyme activity.

Conclusion

The tetrapeptide component of bacterial peptidoglycan, with its essential D-alanine residues, represents a critical nexus of bacterial physiology and a prime target for antimicrobial intervention. The unique presence of D-amino acids in this structure provides a selective vulnerability that has been successfully exploited by antibiotics for decades. A thorough understanding of the biosynthesis, structure, and molecular interactions of these D-alanine containing peptides, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of novel therapeutics to combat the growing threat of antibiotic resistance. The quantitative data on binding affinities and the detailed metabolic and synthetic pathways provide a solid foundation for rational drug design and the exploration of new enzymatic targets within this vital bacterial process.

References

- 1. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 12. Bacterial D-Ala-D-Ala ligase assay kits [profoldin.com]

The Unseen Chiral Switch: A Technical Guide to the Natural Occurrence of D-Amino Acid Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology dictates that the proteome is constructed from a canonical set of 20 L-amino acids. However, a fascinating and functionally significant deviation from this rule exists in the form of D-amino acid-containing peptides (DAACPs). Once considered biological oddities, it is now evident that these peptides are widespread across the animal kingdom and play crucial roles in a variety of physiological processes. This technical guide provides an in-depth exploration of the natural occurrence of DAACPs, their biosynthesis, and their diverse biological functions. We present quantitative data, detailed experimental protocols for their identification and characterization, and visualizations of their signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

The incorporation of D-amino acids is a post-translational modification that dramatically alters the properties of a peptide. This chiral switch can confer resistance to proteolysis, thereby increasing the peptide's half-life, and can also modulate its binding affinity and efficacy for its target receptor.[1][2] These unique characteristics make DAACPs attractive candidates for therapeutic development.

Naturally Occurring D-Amino Acid-Containing Peptides: A Quantitative Overview

A diverse array of DAACPs has been isolated from various animal species, ranging from amphibians and crustaceans to spiders and mollusks.[2][3] These peptides exhibit a wide range of biological activities, including potent opioid agonism and hormonal regulation. The following tables summarize key quantitative data for some of the most well-characterized naturally occurring DAACPs.

| Peptide | D-Amino Acid | Source Organism | Concentration / Potency | Biological Function | Reference(s) |

| Dermorphin | D-Alanine | Phyllomedusa sauvagei (Waxy monkey tree frog) | 30-40 times more potent than morphine | Potent and selective µ-opioid receptor agonist | [4][5] |

| Dermenkephalin | D-Methionine | Phyllomedusa sauvagei (Waxy monkey tree frog) | 2.4 µg/g dry skin | High-affinity and selective δ-opioid receptor agonist | [6] |

| Deltorphin I & II | D-Alanine | Phyllomedusa species | High affinity for δ-opioid receptors | Highly selective δ-opioid receptor agonists | [1] |

| Crustacean Hyperglycemic Hormone (CHH) | D-Phenylalanine | Homarus americanus (American lobster) | Increased hyperglycemic response amplitude (10x higher for D-Phe³-CHH) | Regulation of blood glucose levels and molting | [7][8] |

Experimental Protocols for the Identification and Characterization of D-Amino Acid-Containing Peptides

The identification and characterization of DAACPs require specialized analytical techniques to determine the presence and position of the D-amino acid residue. The identical mass of L- and D-amino acid enantiomers makes their differentiation by standard mass spectrometry challenging.[9][10] Below are detailed methodologies for key experiments.

Chiral Separation of Amino Acids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the general steps for separating D- and L-amino acid enantiomers from a hydrolyzed peptide sample using a chiral stationary phase.

a. Peptide Hydrolysis:

-

Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Alternatively, for a method that can distinguish between naturally occurring D-amino acids and those formed by racemization during hydrolysis, use deuterated acid (e.g., DCl in D₂O). Amino acids that undergo racemization during hydrolysis will incorporate deuterium, resulting in a +1 Da mass shift that can be detected by mass spectrometry.[11]

-

Dry the hydrolysate completely under vacuum.

b. Derivatization (Optional but often recommended for improved separation and detection):

-

Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or with a fluorescent tag like 9-fluorenylmethyl chloroformate (FMOC).[12][13]

-

The derivatization creates diastereomers that can be separated on a standard reverse-phase HPLC column.

c. HPLC Analysis:

-

Column: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CHIROBIOTIC T).[14]

-

Mobile Phase: A common mobile phase system for underivatized amino acids is a gradient of water, methanol, and formic acid.[14] For derivatized amino acids, a standard reversed-phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically used.

-

Detection: Use a UV-Vis or fluorescence detector, depending on the derivatization agent used.

-

Standard Comparison: Run standards of the corresponding D- and L-amino acids to determine the retention times for each enantiomer.

Mass Spectrometry for D-Amino Acid-Containing Peptide Analysis

Mass spectrometry (MS) is a crucial tool for peptide sequencing and characterization. While standard MS cannot differentiate between enantiomers, tandem MS (MS/MS) can sometimes provide clues to the presence of a D-amino acid.

a. Sample Preparation:

-

Purify the peptide of interest using reversed-phase HPLC.

-

Determine the peptide's mass using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

b. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Fragment the peptide using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[15][16]

-

The presence of a D-amino acid can sometimes lead to altered fragmentation patterns or fragment ion intensities compared to the all-L-amino acid counterpart.[15][16]

-

This effect is sequence-dependent and often more pronounced when the D-amino acid is near the N-terminus.[16]

-

Compare the fragmentation pattern of the natural peptide with that of synthetic all-L and D-amino acid-containing standards to confirm the presence and position of the D-amino acid.

Enzymatic Methods for D-Amino Acid Identification

Enzymatic assays can provide a straightforward method for detecting the presence of a D-amino acid in a peptide.

a. Aminopeptidase Digestion:

-

Aminopeptidases, such as aminopeptidase M, sequentially cleave amino acids from the N-terminus of a peptide.[17]

-

These enzymes are stereospecific and will not cleave a D-amino acid residue.

-

Incubate the peptide with aminopeptidase M.

-

Analyze the reaction products by mass spectrometry. If the digestion stops at a particular residue, it is indicative of the presence of a D-amino acid at that position.[17]

b. D-Amino Acid Oxidase Assay:

-

D-amino acid oxidase is an enzyme that specifically oxidizes D-amino acids.[17]

-

Hydrolyze the peptide to its constituent amino acids.

-

Incubate the hydrolysate with D-amino acid oxidase.

-

The presence of D-amino acids can be detected by monitoring the consumption of oxygen or the production of hydrogen peroxide.[17]

Signaling Pathways of D-Amino Acid-Containing Peptides

DAACPs exert their biological effects by interacting with specific receptors and initiating intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the signaling pathways of two well-studied classes of DAACPs.

References

- 1. Opioid peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-amino acids in animal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Amino Acids in Peptides from Animals, Including Human: Occurrence, Structure, Bioactivity and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dermorphin - Wikipedia [en.wikipedia.org]

- 5. Dermorphins, opioid peptides from amphibian skin, act on opioid receptors of mouse neuroblastoma x rat glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of dermenkephalin from amphibian skin, a high-affinity delta-selective opioid heptapeptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Crustacean Hyperglycemic Hormone Superfamily: Progress Made in the Past Decade [frontiersin.org]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 11. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Interactions with D-Alanine Peptides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-alanine (D-Ala) containing peptides are fundamental components of the bacterial cell wall, playing a critical role in its structural integrity. The enzymes that synthesize, modify, and degrade these peptides are essential for bacterial survival and represent key targets for antimicrobial agents. This technical guide provides an in-depth analysis of the core enzymatic interactions with D-alanine peptides, focusing on their biochemical mechanisms, kinetic properties, and roles in both physiological processes and antibiotic resistance. Detailed experimental protocols for studying these interactions and visualizations of key signaling pathways are provided to support researchers and drug development professionals in this critical field.

Introduction

The bacterial cell wall is a unique and essential organelle that provides structural support and protection from osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan, a polymer consisting of glycan strands cross-linked by short peptides. These peptides characteristically contain D-amino acids, with D-alanine being the most prominent. The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a crucial substrate for the transpeptidation reactions that create the cross-links, providing the cell wall with its rigid structure.[1]

The enzymes involved in the metabolism of D-alanine peptides are central to bacterial physiology and are the targets of many important antibiotics. Understanding the intricate interactions between these enzymes and their D-alanine peptide substrates is therefore of paramount importance for the development of new therapeutic strategies to combat bacterial infections, particularly in the face of rising antibiotic resistance. This guide will delve into the key enzymes that interact with D-alanine peptides, their mechanisms of action, and their significance in drug development.

Key Enzymes and Their Interactions with D-Alanine Peptides

A number of key enzymes are involved in the lifecycle of D-alanine peptides, from the synthesis of D-alanine itself to the final cross-linking of the peptidoglycan.

Alanine Racemase (Alr)

Alanine racemase is a ubiquitous bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[2][3] This provides the essential precursor for the synthesis of D-Ala-D-Ala dipeptides. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor in its catalytic mechanism.[2][4] Due to its absence in humans, alanine racemase is an attractive target for the development of novel antibacterial drugs.[5][6]

D-alanine-D-alanine Ligase (Ddl)

D-alanine-D-alanine ligase is a crucial enzyme in the cytoplasmic stage of peptidoglycan synthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[7] This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor.

DD-Transpeptidases (Penicillin-Binding Proteins - PBPs)

DD-transpeptidases, also known as penicillin-binding proteins (PBPs), are membrane-bound enzymes that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[8] They recognize the D-Ala-D-Ala terminus of a donor peptide, cleave the terminal D-alanine, and form a new peptide bond with an acceptor peptide on a neighboring glycan strand.[8] This cross-linking reaction is the primary target of β-lactam antibiotics like penicillin.[8]

DD-Carboxypeptidases

DD-carboxypeptidases are also penicillin-binding proteins that cleave the terminal D-alanine from the pentapeptide side chains of peptidoglycan precursors.[9] This action can regulate the extent of cross-linking in the cell wall and is also involved in peptidoglycan recycling.[10]

Vancomycin Resistance Enzymes (VanA, VanH, VanX)

In vancomycin-resistant enterococci (VRE), a cluster of genes (the van operon) confers resistance by altering the peptidoglycan precursor.[11][12]

-

VanH: A dehydrogenase that reduces pyruvate to D-lactate (D-Lac).

-

VanA: A ligase that synthesizes the depsipeptide D-Ala-D-Lac instead of D-Ala-D-Ala.[11][13] This substitution dramatically reduces the binding affinity of vancomycin to the cell wall precursor.[11][14]

-

VanX: A DD-dipeptidase that specifically hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall and ensuring a high level of resistance.[15]

D-amino Acid Oxidase (DAO)

D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-alanine, to their corresponding α-keto acids. While not directly involved in peptidoglycan synthesis, it plays a role in D-alanine metabolism and has been explored for various biotechnological applications.

Quantitative Data on Enzymatic Interactions

The kinetic parameters of these enzymes provide crucial insights into their efficiency and substrate specificity. The following tables summarize available quantitative data for key enzymes interacting with D-alanine and related substrates.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Alanine Racemase | Streptococcus iniae | L-Alanine | 33.11 | 40.4 | 1.22 x 103 | [2] |

| Streptococcus iniae | D-Alanine | 14.36 | 16.1 | 1.12 x 103 | [2] | |

| Mycobacterium tuberculosis | D-Alanine | 0.700 (at pH 9.0) | 1.63 (at pH 10.0) | 2.33 x 103 (at pH 9.1) | ||

| VanA Ligase | Enterococcus faecium | D-Ala (deprotonated) | 0.66 | 9.17 | 1.39 x 104 | [6][12] |

| Enterococcus faecium | D-Lactate | 0.69 | 0.53 | 7.68 x 102 | [6][12] | |

| Enterococcus faecium | D-Ala (protonated) | 210 | - | - | [6][12] | |

| VanX Dipeptidase | Enterococcus faecium (Zn2+-form) | L-alanine-p-nitroanilide | 0.7 | 0.080 | 114 | |

| Enterococcus faecium (Co2+-form) | L-alanine-p-nitroanilide | 0.3 | 0.028 | 93 | ||

| DD-Transpeptidase | Actinoplanes utahensis (MutE) | Bz-(D)-Alas-Gly | - | - | 69 | [11] |

| D-Amino Acid Oxidase | Hog Kidney | D-Alanine | - | - | - | [4] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes.

Signaling Pathways and Regulatory Networks

The enzymatic activities related to D-alanine peptides are tightly regulated and integrated into complex cellular pathways.

Peptidoglycan Biosynthesis

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm, proceeds at the cell membrane, and is completed in the periplasm (in Gram-negative bacteria) or extracellular space (in Gram-positive bacteria).

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 5. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Active-site-serine D-alanyl-D-alanine-cleaving-peptidase-catalysed acyl-transfer reactions. Procedures for studying the penicillin-binding proteins of bacterial plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structures of Complexes of Bacterial DD-Peptidases with Peptidoglycan-mimetic Ligands: The Substrate Specificity Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Active-site-serine D-alanyl-D-alanine-cleaving-peptidase-catalysed acyl-transfer reactions. Procedures for studying the penicillin-binding proteins of bacterial plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The D-Ala-D-Ala Terminus: A Linchpin in Peptidoglycan Synthesis and a Prime Antibiotic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. Peptidoglycan, a unique and essential polymer, forms the backbone of this protective layer. Central to the synthesis and cross-linking of peptidoglycan is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursor, a molecular motif that serves as both a critical substrate for key enzymatic reactions and a primary target for several classes of life-saving antibiotics. This technical guide provides a comprehensive overview of the function of the D-Ala-D-Ala terminus in peptidoglycan synthesis, detailing the enzymatic processes it governs, its role as a focal point for antibiotic action, and the experimental methodologies used to investigate these interactions.

The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

The journey of the D-Ala-D-Ala motif begins in the cytoplasm and culminates in the periplasmic space where it is integral to the final architecture of the cell wall.

Cytoplasmic Synthesis of the UDP-MurNAc-pentapeptide Precursor

The synthesis of the peptidoglycan precursor, Lipid II, is a multi-step process that initiates in the cytoplasm.[1][2][3] A key step is the formation of the UDP-MurNAc-pentapeptide, which involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). The final step in the assembly of this pentapeptide is the addition of the D-Ala-D-Ala dipeptide, which is itself synthesized by the D-Ala-D-Ala ligase enzyme.[4] This dipeptide is added to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-meso-diaminopimelic acid or L-Lys) by the MurF ligase, completing the pentapeptide chain.[3][5]

Formation of Lipid II and Translocation across the Cytoplasmic Membrane

The completed UDP-MurNAc-pentapeptide is then attached to the lipid carrier undecaprenyl phosphate (C55-P) at the inner leaflet of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[6][7] Subsequently, MurG adds a molecule of N-acetylglucosamine (GlcNAc) to Lipid I, yielding the final peptidoglycan precursor, Lipid II.[6][7] Lipid II, with its crucial D-Ala-D-Ala terminus, is then translocated across the cytoplasmic membrane to the periplasmic space by a flippase, likely MurJ.[7]

The D-Ala-D-Ala Terminus in Peptidoglycan Cross-linking

In the periplasm, the D-Ala-D-Ala terminus of Lipid II is the critical substrate for transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which catalyze the final step in peptidoglycan synthesis: the formation of peptide cross-links that provide the cell wall with its characteristic strength and rigidity.[8][9][10]

Transpeptidation Reaction

The transpeptidation reaction involves the formation of a peptide bond between the penultimate D-alanine residue (at position 4) of one pentapeptide stem and the free amino group of a diaminopimelic acid or L-lysine residue (at position 3) of an adjacent pentapeptide stem.[11] This reaction is catalyzed by the transpeptidase domain of PBPs and results in the cleavage and release of the terminal D-alanine residue.[11][12] The D-Ala-D-Ala terminus is thus essential for the recognition and catalytic activity of these enzymes.[9]

Carboxypeptidation Reaction

In addition to transpeptidation, the D-Ala-D-Ala terminus can also be a substrate for DD-carboxypeptidases. These enzymes hydrolyze the terminal D-alanine residue from the pentapeptide stem without forming a cross-link.[13][14] This process is thought to regulate the extent of cross-linking within the peptidoglycan meshwork.[14]

The D-Ala-D-Ala Terminus as a Key Antibiotic Target

The indispensable role of the D-Ala-D-Ala terminus in peptidoglycan synthesis makes it an ideal target for antibiotics. Several major classes of antibiotics exert their bactericidal effects by interfering with processes involving this dipeptide.

Glycopeptide Antibiotics: The Vancomycin Paradigm

Vancomycin, a glycopeptide antibiotic, functions by directly binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II.[15][16][17] This binding occurs through the formation of five hydrogen bonds between the vancomycin molecule and the dipeptide.[16][18] By sequestering the D-Ala-D-Ala terminus, vancomycin sterically hinders both the transglycosylation and transpeptidation steps of cell wall synthesis, leading to the accumulation of peptidoglycan precursors and ultimately cell lysis.[15][17][19]

Resistance to vancomycin in bacteria such as vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA) arises from the modification of the D-Ala-D-Ala terminus to D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[20][21][22] The substitution of the terminal D-alanine with D-lactate results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold reduction in vancomycin's binding affinity.[20][23] The change to D-Ala-D-Ser has a more modest effect, reducing the binding affinity by approximately seven-fold.[23]

β-Lactam Antibiotics: Mimicking the Substrate

β-lactam antibiotics, including penicillins and cephalosporins, are structural analogs of the D-Ala-D-Ala dipeptide.[4][24] This structural mimicry allows them to bind to the active site of PBPs.[24][25] Upon binding, the β-lactam ring is cleaved, and a stable, covalent acyl-enzyme intermediate is formed, which inactivates the PBP.[24][26] This inactivation prevents the cross-linking of peptidoglycan, weakening the cell wall and leading to bacterial death.[27]

Quantitative Data on D-Ala-D-Ala Interactions

The following tables summarize key quantitative data related to the interactions involving the D-Ala-D-Ala terminus.

Table 1: Vancomycin Binding Affinities

| Ligand | Dissociation Constant (Kd) | Fold Change vs. D-Ala-D-Ala | Reference(s) |

| Trivalent D-Ala-D-Ala derivative | ~4 x 10-17 M | - | [17] |

| D-Ala-D-Ala | Micromolar (µM) range | 1 | [5][25] |

| D-Ala-D-Lac | Millimolar (mM) range | ~1000-fold decrease | [5][23][25] |

| D-Ala-D-Ser | - | ~7-fold decrease | [23] |

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus

| S. aureus Strain Type | Vancomycin MIC (µg/mL) | Interpretation | Reference(s) |

| Vancomycin-Susceptible S. aureus (VSSA) | ≤ 2 | Susceptible | [6][7] |

| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | Intermediate | [6][7] |

| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 | Resistant | [7] |

| MRSA (various clinical isolates) | 0.5 - 2 | Generally Susceptible | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the D-Ala-D-Ala terminus and its interactions. Below are outlines of key experimental protocols.

In Vitro Peptidoglycan Synthesis Assay

This assay monitors the simultaneous activities of peptidoglycan glycosyltransferases and transpeptidases.

Methodology:

-

Substrate Preparation: Synthesize radiolabeled Lipid II precursor.[15]

-

Enzyme Source: Use purified bifunctional class A penicillin-binding proteins.[15]

-

Reaction: Incubate the radiolabeled Lipid II with the enzyme in an appropriate buffer.

-

Product Separation: Separate the reaction products using high-pressure liquid chromatography (HPLC).[15]

-

Quantification: Quantify the radiolabeled peptidoglycan products using flow-through scintillation counting.[15]

DD-Carboxypeptidase Activity Assay (Fluorometric)

This assay measures the activity of DD-carboxypeptidases by detecting the release of D-alanine.

Methodology:

-

Substrate: Use a synthetic peptide with a D-Ala-D-Ala terminus (e.g., X-D-alanyl-D-alanine).[16]

-

Enzyme Source: Use purified DD-carboxypeptidase.

-

Reaction: Incubate the substrate with the enzyme. The enzyme will cleave the terminal D-alanine.

-

Detection: React the released D-alanine with o-phthaldialdehyde to form a highly fluorescent adduct.[16]

-

Quantification: Measure the fluorescence to determine the amount of D-alanine released and thereby the enzyme activity.[16]

Transpeptidase Activity Assay

This assay measures the cross-linking activity of PBPs.

Methodology:

-

Substrate: Utilize a synthetic thioester analog of the cell wall stem peptide (e.g., S2d) or native Lipid II.[24][28]

-

Reaction: Incubate the substrate with the enzyme.

-

Detection: Monitor the hydrolysis of the thioester substrate spectrophotometrically or analyze the formation of cross-linked products from Lipid II by LC/MS.[24][28]

-

Inhibition Studies: To assess the potency of β-lactams, pre-incubate the PBP with the antibiotic before adding the substrate and measure the residual transpeptidase activity.[28]

Antibiotic Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Serial Dilution: Prepare a series of twofold dilutions of the antibiotic in a multi-well plate containing growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[29]

Conclusion and Future Directions

The D-Ala-D-Ala terminus of the peptidoglycan precursor is a cornerstone of bacterial cell wall synthesis. Its critical functions in transpeptidation and as a regulatory point for carboxypeptidases underscore its importance for bacterial viability. This very essentiality has made it a highly successful target for some of our most important antibiotics. However, the rise of antibiotic resistance, exemplified by the modification of this terminus in vancomycin-resistant strains, highlights the ongoing evolutionary battle between bacteria and antimicrobial agents.

For researchers and drug development professionals, a deep understanding of the enzymatic reactions involving the D-Ala-D-Ala terminus, the mechanisms of antibiotic action, and the molecular basis of resistance is crucial. The development of novel therapeutic strategies will depend on our ability to exploit this critical vulnerability in the bacterial cell wall, perhaps by designing new molecules that can bind to the altered termini or by inhibiting the enzymes that synthesize these modified precursors. The experimental approaches outlined in this guide provide the foundational tools for these future investigations, paving the way for the next generation of antibiotics to combat the growing threat of resistant pathogens.

References

- 1. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vitro Studies of Peptidoglycan Binding and Hydrolysis by the Bacillus anthracis Germination-Specific Lytic Enzyme SleB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity | PLOS One [journals.plos.org]

- 12. Lipid Intermediates in the Biosynthesis of Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Streptomyces R61 DD-carboxypeptidase: hydrolysis of X-D-alanyl-D-alanine peptides measured by a fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. jmb.tums.ac.ir [jmb.tums.ac.ir]

- 21. academic.oup.com [academic.oup.com]

- 22. PBP Isolation and DD-Carboxypeptidase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification, Purification, and Characterization of Transpeptidase and Glycosyltransferase Domains of Streptococcus pneumoniae Penicillin-Binding Protein 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. A Computational Evaluation of the Mechanism of Penicillin-Binding Protein Catalyzed Cross-linking of the Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of H-D-Ala-D-Ala-D-Ala-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-L-Ala-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the chemical, physical, and biological properties of two stereoisomeric tetrapeptides: H-D-Ala-D-Ala-D-Ala-D-Ala-OH (a tetrapeptide of D-alanine) and H-L-Ala-L-Ala-L-Ala-L-Ala-OH (a tetrapeptide of L-alanine). The chirality of the constituent amino acids imparts distinct characteristics to these molecules, influencing their structure, stability, and biological function. This document details their synthesis and purification, compares their physicochemical properties, and explores their divergent roles in biological systems, with a particular focus on the significance of the D-alanine tetrapeptide in bacterial cell wall structure and antibiotic resistance. Detailed experimental protocols and workflow diagrams are provided to facilitate further research and application in drug development.

Introduction

Chirality is a fundamental property in molecular biology, where the stereochemistry of a molecule can dictate its biological activity. The L-amino acids are the canonical building blocks of proteins in most living organisms. Peptides and proteins composed of their D-enantiomers are rare in nature but exhibit unique properties, most notably resistance to proteolytic degradation.[1] This guide focuses on the comparison of two homologous tetrapeptides, this compound and H-L-Ala-L-Ala-L-Ala-L-Ala-OH, to highlight the profound impact of stereochemistry on their structure and function.

The D-alanine-containing peptide is of significant interest due to its integral role in the peptidoglycan of bacterial cell walls, serving as the target for glycopeptide antibiotics like vancomycin.[2][3] In contrast, the L-alanine tetrapeptide, while not as extensively studied for a specific biological role, can serve as a model for understanding the behavior of L-oligopeptides and has potential applications in various biochemical studies.[4][5]

Physicochemical Properties

The stereochemistry of the alanine residues influences the macroscopic properties of the tetrapeptides. While many fundamental properties are similar due to the identical chemical composition, differences in their three-dimensional structure can lead to variations in properties such as solubility and melting point. The following table summarizes key physicochemical properties, with some values estimated based on data for the constituent amino acids and related poly-alanine structures.

| Property | This compound | H-L-Ala-L-Ala-L-Ala-L-Ala-OH | Reference(s) |

| Molecular Formula | C12H22N4O5 | C12H22N4O5 | [6] |

| Molar Mass | 302.33 g/mol | 302.33 g/mol | [6] |

| Melting Point | ~289-291°C (decomposes) (estimated from D-Alanine) | ~314.5 °C (decomposes) (estimated from L-Alanine) | [7][8] |

| Solubility in Water | High (estimated from D-Alanine: 164 g/L at 25°C) | High (estimated from L-Alanine: 167.2 g/L at 25°C) | [9][10][11][12] |

| Isoelectric Point (pI) | ~6.0 (estimated from D-Alanine) | ~6.0 (estimated from L-Alanine) | [8] |

Structural Properties

The chirality of the amino acid residues dictates the secondary structure preferences of the peptides. Both tetra-L-alanine and tetra-D-alanine can adopt β-sheet conformations in the solid state.[13][14]

-

H-L-Ala-L-Ala-L-Ala-L-Ala-OH: In solution, L-alanine oligopeptides can exist in a random coil conformation but have a propensity to form α-helical or β-sheet structures depending on the environment and peptide length.[15]

-

This compound: D-amino acid containing peptides can also form stable secondary structures, including left-handed α-helices, which are mirror images of the right-handed α-helices formed by L-peptides.

Circular dichroism (CD) spectroscopy is a key technique to study the secondary structure of these peptides in solution. A typical CD spectrum for an L-peptide with a right-handed α-helical structure will show characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. The D-tetrapeptide, if it forms a left-handed α-helix, would be expected to show a mirror-image spectrum.

Biological Activity and Significance

The most striking difference between the two tetrapeptides lies in their biological roles and interactions.

This compound: A Key Player in Bacterial Cell Walls and Antibiotic Resistance

The D-Ala-D-Ala dipeptide terminus is a crucial component of the peptidoglycan precursors in the cell walls of many bacteria.[2] The tetrapeptide this compound represents an extended version of this motif.

-

Vancomycin Resistance: Bacteria have evolved resistance mechanisms to vancomycin, most notably through the VanA-type resistance. This involves a cluster of genes (vanHAX) that modify the peptidoglycan precursor by replacing the terminal D-Ala with D-Lactate (D-Lac), forming D-Ala-D-Lac.[2][18] This single atom substitution (oxygen for nitrogen) reduces the binding affinity of vancomycin by approximately 1000-fold, rendering the antibiotic ineffective.[19]

H-L-Ala-L-Ala-L-Ala-L-Ala-OH: Proteolytic Susceptibility and Potential Biological Effects

-

Enzymatic Degradation: Peptides composed of L-amino acids are generally susceptible to degradation by proteases present in biological systems. In contrast, peptides containing D-amino acids are highly resistant to proteolysis, leading to a significantly longer in vivo half-life.[1]

-

Immunogenicity: Peptides composed entirely of D-amino acids are generally considered to be less immunogenic than their L-counterparts.[1] This is because they are poorly processed and presented by antigen-presenting cells.

-

Cellular Uptake: The cellular uptake of D- and L-peptides can vary depending on the cell type and the specific peptide sequence. In some cases, L-peptides are taken up more efficiently.[20]

-

Biological Activity: Some studies have shown that L-alanine oligopeptides can stimulate chloride secretion in the mammalian large intestine, suggesting a potential role in modulating intestinal transport functions.[4] L-alanine supplementation has also been investigated for its potential to reduce protein degradation and muscle breakdown.[5]

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Both tetrapeptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-D-Ala-OH or Fmoc-L-Ala-OH

-

Rink Amide resin

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Washing solvent: DMF, DCM (dichloromethane)

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (D- or L-Ala) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each of the subsequent three alanine residues.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.

Peptide Purification: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

Reversed-phase HPLC system with a C18 column.

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Protocol:

-

Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 220 nm.

-

Collect the fractions corresponding to the major peak.

-

Confirm the purity and identity of the collected fractions by mass spectrometry.

-

Pool the pure fractions and lyophilize.

Structural Analysis: NMR and Circular Dichroism

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified peptide in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to confirm the amino acid sequence and obtain structural information. For solid-state NMR, specific techniques are required to analyze the β-sheet structure.[13][14]

Circular Dichroism (CD) Spectroscopy:

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer).

-

Record the CD spectrum from approximately 190 to 260 nm.

-

Analyze the spectrum to determine the secondary structure content of the peptide in solution.

Biological Assays

Enzymatic Degradation Assay:

-

Incubate the tetrapeptide with a protease solution (e.g., trypsin, chymotrypsin, or cell lysate) at 37°C.

-

Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Stop the enzymatic reaction by adding a quenching agent (e.g., acid).

-

Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide.[21][22]

Vancomycin Binding Assay (for this compound):

-

Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to determine the binding affinity (Kd) of vancomycin to the D-tetrapeptide.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis, purification, and characterization of tetra-alanine peptides.

Vancomycin Resistance Signaling Pathway (VanA-type)

Caption: Simplified signaling pathway for VanA-type vancomycin resistance.

Conclusion

The comparative analysis of this compound and H-L-Ala-L-Ala-L-Ala-L-Ala-OH underscores the critical role of stereochemistry in determining the properties and biological functions of peptides. The D-enantiomer's resistance to proteolysis and its central role in bacterial cell wall architecture make it a key molecule in the study of antibiotic action and resistance. Conversely, the L-enantiomer, while susceptible to enzymatic degradation, serves as a valuable model for understanding the behavior of naturally occurring oligopeptides. The provided experimental frameworks offer a starting point for researchers to further investigate these fascinating molecules and harness their unique properties for applications in drug discovery and biotechnology.

References

- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of Cl(-) secretion by L-alanine oligopeptides in the mammalian large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-alanine supplementation in Pompe disease (IOPD): a potential therapeutic implementation for patients on ERT? A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. L-丙氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. D- Alanine | 338-69-2 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 9. Alanine - Wikipedia [en.wikipedia.org]

- 10. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. Parallel β-Sheet Structure of Alanine Tetrapeptide in the Solid State As Studied by Solid-State NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dissecting the VanRS Signal Transduction Pathway with Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Tetra-D-alanine Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetra-D-alanine peptides, focusing on their solubility and stability. Understanding these characteristics is paramount for the successful design, formulation, and application of peptide-based therapeutics and research tools. The inclusion of D-amino acids, such as D-alanine, significantly influences these properties, often conferring advantages in stability against enzymatic degradation.

Solubility of Tetra-D-alanine

Factors Influencing Solubility

The solubility of tetra-D-alanine is governed by several factors:

-

Amino Acid Composition: D-alanine is a small, non-polar amino acid. Peptides composed entirely of alanine residues are generally hydrophobic.[1] However, short peptides of less than five or six residues, like tetra-alanine, are often soluble in aqueous solutions.[2][3]

-

pH and Charge: The overall charge of a peptide, which is pH-dependent, significantly impacts its solubility.[2] Tetra-D-alanine possesses a free N-terminal amine group and a free C-terminal carboxyl group.

-

To determine the net charge, a value of +1 is assigned to the N-terminal amine and -1 to the C-terminal carboxyl group.[4][5][6] At neutral pH, the net charge is therefore close to zero, making it a neutral peptide.

-

In acidic solutions (low pH), the carboxyl group is protonated (neutral), and the amine group is protonated (+1), resulting in a net positive charge, which can enhance solubility in acidic buffers.[5]

-

In basic solutions (high pH), the carboxyl group is deprotonated (-1), and the amine group is neutral, resulting in a net negative charge, which can improve solubility in basic buffers.[5]

-

-

Aggregation: Peptides with a high content of hydrophobic residues can be prone to aggregation, which reduces solubility. While alanine has hydrophobic character, the short length of tetra-D-alanine mitigates this tendency compared to longer poly-alanine sequences.

Quantitative Solubility Data

Direct quantitative solubility data for tetra-D-alanine is not extensively published. However, the solubility of its constituent, D-alanine, provides a useful reference.

| Compound | Solvent | Temperature (°C) | Solubility |

| D-alanine | Water | 25 | 165,000 mg/L (165.0 mg/mL) |

| D-alanine | Water | Not Specified | 120 mg/mL (requires ultrasonic) |

| D-alanine | PBS | Not Specified | 50 mg/mL |

| D-alanine | DMSO | Not Specified | Insoluble |

| D-alanine | Ethanol | Not Specified | Insoluble |

Data sourced from PubChem and commercial suppliers.[1][7][8]

It is important to note that the solubility of the tetrapeptide will differ from the free amino acid due to the formation of peptide bonds and the increased molecular weight. Empirical testing is crucial to determine the precise solubility of tetra-D-alanine in a specific buffer system.

Stability of Tetra-D-alanine

Peptide stability is a major consideration in the development of therapeutics, as degradation can lead to loss of efficacy and the formation of potentially immunogenic fragments. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability.

Key Factors in Stability

-

Enzymatic Degradation: The primary advantage of D-amino acid-containing peptides is their resistance to proteolysis.[9] Proteases, the enzymes that cleave peptide bonds, are stereospecific and primarily recognize L-amino acids. The presence of D-alanine renders the peptide bonds of tetra-D-alanine highly resistant to cleavage by common proteases.

-

Chemical Stability: The stability of lyophilized peptides is generally high when stored properly.[10] In solution, chemical degradation pathways such as hydrolysis can occur, although this is typically a slower process for short, stable peptides like tetra-D-alanine under standard conditions.[11] Peptides should ideally be stored as a lyophilized powder at -20°C or -80°C for long-term stability.[10]

Quantitative Stability Data

Specific kinetic data on the degradation of tetra-D-alanine is not widely available. However, studies on other D-amino acid-substituted peptides demonstrate significantly increased half-lives in biological media compared to their L-amino acid counterparts. For instance, a study on the antimicrobial peptide polybia-CP showed that D-amino acid substitution greatly enhanced its stability against trypsin and chymotrypsin.[9] A study on various peptides in cell culture supernatants reported half-lives ranging from a few hours to over 50 hours, highlighting the sequence-dependent nature of stability.[12][13] Given its composition of only D-amino acids, tetra-D-alanine is expected to have a very long half-life in the presence of proteases.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of tetra-D-alanine.

Solubility Determination

3.1.1. Turbidimetric Solubility Assay

This method provides a rapid assessment of the kinetic solubility of a peptide.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of tetra-D-alanine in an organic solvent in which it is freely soluble, such as a small amount of DMSO.

-

Serial Dilutions: Serially dilute the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Turbidity Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The onset of turbidity indicates the point of precipitation.

-

Data Analysis: Plot absorbance versus peptide concentration. The concentration at which a significant increase in absorbance is observed is an estimate of the kinetic solubility.

3.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility, which is a more accurate representation of the true solubility.

-

Sample Preparation: Add an excess amount of lyophilized tetra-D-alanine powder to a known volume of the desired aqueous buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: Centrifuge the samples at high speed to pellet the undissolved peptide.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as RP-HPLC with UV detection or a quantitative amino acid analysis.

-

Result: The measured concentration represents the equilibrium solubility of tetra-D-alanine in that specific buffer.

Stability Assessment

3.2.1. RP-HPLC Based Stability Assay in Biological Media

This method is commonly used to assess the stability of peptides in matrices such as plasma, serum, or cell culture supernatant.

-

Peptide Incubation:

-

Prepare a stock solution of tetra-D-alanine.

-

Dilute the stock solution to a final concentration (e.g., 10 µM) in the biological matrix (e.g., human plasma or cell culture medium).[12]

-

Incubate the samples at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.

-

-

Protein Precipitation:

-

To stop enzymatic activity and remove proteins, add a precipitation agent (e.g., acetonitrile or ethanol) to the sample aliquot.[12]

-

Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

-

RP-HPLC Analysis:

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[13]

-

Monitor the elution of the intact peptide by UV absorbance at a suitable wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact tetra-D-alanine at each time point.

-

Plot the percentage of remaining intact peptide versus time.

-

Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

-

Signaling Pathways

Currently, there is no established signaling pathway directly and specifically activated by the tetra-D-alanine peptide. The biological effects of D-alanine itself have been studied, showing interactions with the N-methyl-D-aspartate (NMDA) receptor at the glycine site, but this is as a single amino acid.[8] The function of a tetra-D-alanine peptide would likely be distinct and is an area for future research. Its primary role in a research or therapeutic context is often as a stable peptide backbone or a component of a larger bioactive molecule, leveraging its resistance to degradation rather than initiating a specific signaling cascade itself.

Conclusion

Tetra-D-alanine is a short peptide with predicted good aqueous solubility, particularly in slightly acidic or basic conditions, and exceptionally high stability against enzymatic degradation due to its D-amino acid composition. While specific quantitative data is sparse, the established principles of peptide chemistry and the known properties of D-alanine provide a strong foundation for its application. The experimental protocols outlined in this guide offer a robust framework for the empirical determination of its solubility and stability, which is essential for any research or development endeavor involving this and similar D-peptides.

References

- 1. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. genscript.com [genscript.com]

- 4. biobasic.com [biobasic.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. biocat.com [biocat.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. bachem.com [bachem.com]

- 11. biomedgrid.com [biomedgrid.com]

- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Theoretical Conformational Analysis of D-Alanine Oligopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered rare in nature, are now recognized as crucial components in a variety of biological processes, particularly in the peptidoglycan cell walls of bacteria. This has made oligopeptides containing D-amino acids, such as D-alanine, a focal point for the development of novel antibiotics and other therapeutics. Understanding the three-dimensional conformations of these peptides is paramount to elucidating their biological function and for the rational design of new drugs. This technical guide provides an in-depth overview of the theoretical methods used for the conformational analysis of D-alanine oligopeptides, details the experimental protocols for both computational and physical validation, presents quantitative conformational data, and visualizes a key biological pathway involving D-alanyl-D-alanine.

Introduction to Conformational Analysis of D-Alanine Oligopeptides

The conformational landscape of a peptide is defined by the accessible rotational states around the single bonds of its backbone, primarily the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. For L-amino acids, these angles are sterically restricted to specific regions of the Ramachandran plot. Due to the opposite chirality at the α-carbon, the energetically allowed conformational space for a D-amino acid is a mirror image of that for its L-counterpart. This has profound implications for the secondary and tertiary structures of peptides containing D-amino acids, leading to unique folds and functionalities.

Theoretical conformational analysis employs computational methods to predict the stable three-dimensional structures of molecules and the energetics of transitions between these conformations. These methods are essential for understanding the structure-activity relationships of D-alanine oligopeptides and for guiding the design of peptidomimetics in drug discovery.

Theoretical and Experimental Protocols

A robust conformational analysis of D-alanine oligopeptides integrates computational modeling with experimental validation. This section details the methodologies for key techniques.

Computational Protocols

MD simulations are a powerful tool for exploring the conformational space of peptides by simulating the atomic motions over time.

-

System Preparation:

-

An initial 3D structure of the D-alanine oligopeptide is built using software like PyMOL or Avogadro.

-

The peptide is placed in a periodic simulation box of a chosen shape (e.g., cubic, dodecahedron).

-

The box is solvated with an explicit water model (e.g., TIP3P, TIP4P-D).[1]

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection:

-

A suitable force field is chosen to describe the interatomic potentials. Commonly used force fields for peptides include AMBER (e.g., ff14SB) and CHARMM (e.g., CHARMM36).[1][2]

-

For D-amino acids, the standard L-amino acid parameters are typically used, with the chirality defined by the initial atomic coordinates.[2] Some force fields, like CHARMM36, have explicit support for D-amino acids.[3]

-

-

Energy Minimization:

-

The energy of the initial system is minimized using algorithms like steepest descent to remove steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

The pressure is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble.

-

-

Production Run:

-

The production MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational landscape.

-

-

Analysis:

-

The trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions (Ramachandran plots), hydrogen bonding patterns, and other structural properties.

-

REMD is an enhanced sampling technique used to overcome high energy barriers and more thoroughly explore the conformational space.[2][4][5]

-

Protocol:

-

Multiple copies (replicas) of the system are simulated in parallel at different temperatures.

-

At fixed intervals, the conformations of replicas at adjacent temperatures are swapped based on a Metropolis criterion.

-

This allows conformations from high-temperature simulations (which can more easily cross energy barriers) to be sampled at lower temperatures, leading to a more comprehensive exploration of the conformational landscape.

-

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers.

-

Protocol:

-

Initial geometries of different conformers are obtained from MD simulations or by systematically scanning the Ramachandran map.

-

The geometry of each conformer is optimized using a chosen QM method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

The relative energies of the conformers are calculated to determine their relative stabilities.

-

Experimental Validation Protocols

NMR spectroscopy is a primary experimental technique for determining the solution-state conformation of peptides.

-

Sample Preparation:

-

The D-alanine oligopeptide is synthesized and purified.

-

The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) at a specific pH and temperature.

-

-

Data Acquisition:

-

A series of 1D and 2D NMR experiments are performed, including COSY, TOCSY, and NOESY/ROESY.

-

-

Analysis:

-

J-Coupling Constants: 3J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOE correlations from NOESY or ROESY spectra provide information about through-space distances between protons (typically < 5 Å), which helps to define the overall fold of the peptide.

-

The experimental data is used to generate distance and dihedral angle restraints for structure calculations or to validate the conformers predicted by computational methods.

-

Quantitative Conformational Data